An In-Depth Technical Guide to Ethyl 3-amino-5-bromoisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 3-amino-5-bromoisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Ethyl 3-amino-5-bromoisonicotinate is a highly functionalized pyridine derivative that serves as a critical and versatile building block in medicinal and agrochemical research. Its strategic arrangement of an amino group, a bromine atom, and an ethyl ester on the isonicotinate core provides three distinct points for chemical modification. This allows for the systematic construction of complex molecular architectures and diverse compound libraries. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its significant applications as a synthetic intermediate in the development of novel therapeutic agents and crop protection chemicals.
Chemical Identity and Molecular Structure
Nomenclature and Identifiers
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Systematic IUPAC Name: Ethyl 3-amino-5-bromopyridine-4-carboxylate
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Common Name: Ethyl 3-amino-5-bromoisonicotinate
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CAS Number: While the specific CAS number for the ethyl ester is not consistently cited across major databases, the corresponding carboxylic acid, 3-amino-5-bromopyridine-4-carboxylic acid, is registered under CAS Number 1256806-39-9[1]. The methyl ester analog is registered as CAS 1072448-08-8[2]. The ethyl ester is typically sourced from specialty chemical suppliers.
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Molecular Formula: C₈H₉BrN₂O₂
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Molecular Weight: 245.07 g/mol
Structural Elucidation
Ethyl 3-amino-5-bromoisonicotinate is a substituted pyridine ring. The "isonicotinate" designation indicates that the ethyl carboxylate group is at the C4 position. The substituents are located as follows: an amino (-NH₂) group at C3 and a bromine (-Br) atom at C5. This specific arrangement of electron-donating (amino) and electron-withdrawing/leaving (bromo, ester) groups dictates its unique reactivity profile.
Physicochemical and Spectroscopic Properties
Direct experimental data for this specific compound is sparse in peer-reviewed literature; however, its properties can be reliably predicted based on its structural analogs.
Physical Properties
The properties of the core scaffold and related esters suggest the following characteristics.
| Property | Predicted Value / Observation | Rationale / Reference |
| Appearance | White to light brown or yellow solid | The parent compound, 3-amino-5-bromopyridine, is a yellow to light brown crystalline powder[3]. Related esters are also typically solids. |
| Melting Point | Not determined; likely > 60 °C | The parent amine melts at 63-69 °C. Esterification would likely alter the crystal packing, but it is expected to remain a solid at room temperature[4]. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | The polar functional groups (amino, ester) and the aromatic ring promote solubility in a range of organic solvents. |
| Storage | Store in a cool, dry place, away from light. Recommended storage at refrigerator temperatures (2-8°C). | This is a standard practice for functionalized aromatic amines to prevent degradation. |
Predicted Spectroscopic Profile
The structural features of the molecule allow for a clear prediction of its spectroscopic signatures.
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¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.
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Ethyl Ester Protons: A triplet at ~1.3-1.4 ppm (3H, -CH₃) and a quartet at ~4.3-4.4 ppm (2H, -CH₂-). The quartet is shifted downfield due to the adjacent oxygen atom[5].
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Pyridine Ring Protons: Two singlets in the aromatic region. The proton at C2 (~8.0-8.2 ppm) and the proton at C6 (~8.3-8.5 ppm) are not adjacent and thus appear as sharp singlets.
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Amino Protons: A broad singlet at ~5.0-6.0 ppm (2H, -NH₂), which can vary in chemical shift and may exchange with D₂O.
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¹³C NMR (Carbon NMR): The spectrum should display all 8 unique carbon atoms.
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Ethyl Ester Carbons: ~14 ppm (-CH₃) and ~61 ppm (-CH₂-).
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Carbonyl Carbon: ~165-170 ppm (C=O).
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Pyridine Ring Carbons: Four signals in the aromatic region (~110-160 ppm). The carbons attached to bromine (C5) and the amino group (C3) will be significantly influenced by these substituents.
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FT-IR (Infrared) Spectroscopy: Key vibrational frequencies are expected.
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N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.
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C=C / C=N Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: Typically found in the lower frequency region (500-650 cm⁻¹).
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Synthesis and Purification
The synthesis of Ethyl 3-amino-5-bromoisonicotinate can be approached via several logical pathways. A common and effective strategy involves the selective bromination of an accessible aminopyridine precursor.
Retrosynthetic Analysis and Rationale
A practical approach starts from commercially available ethyl 3-aminoisonicotinate. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (C2, C4, C6). However, with the C4 position blocked, bromination is directed to the C2 and C6 positions. Selective bromination at the C5 position is not feasible on this precursor.
A more robust strategy begins with a precursor where the positions are correctly set, such as 3-amino-5-bromopyridine, followed by functionalization at C4. However, the most direct literature-supported methods often involve the bromination of a pre-existing pyridine ester.
The protocol below outlines a well-established method for the bromination of an aminonicotinate derivative, which is analogous to the synthesis of the target isonicotinate. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical; it is a reliable source of electrophilic bromine that offers better control and selectivity compared to harsher reagents like liquid bromine (Br₂), thereby minimizing the formation of dibrominated byproducts[6][7].
Detailed Experimental Protocol: Synthesis via Bromination
This protocol is adapted from established procedures for the bromination of related aminopyridine esters.
Step 1: Bromination of Ethyl 3-aminoisonicotinate
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 3-aminoisonicotinate (1.0 eq.) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile (10 mL per gram of starting material).
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Reaction Setup: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
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Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled reaction mixture over 30 minutes.
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Causality Insight: Adding NBS slowly at a low temperature is crucial to control the exothermicity of the reaction and to prevent over-bromination, which can occur as a side reaction[6]. The amino group strongly activates the ring, making it susceptible to multiple substitutions if conditions are not carefully managed.
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Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any acidic byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x volume of the reaction mixture).
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained is typically a solid that can be purified by one of the following methods:
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Column Chromatography: This is the most effective method for removing any unreacted starting material or byproducts. A silica gel column with a gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is generally effective[8].
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Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure crystalline material.
The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Ethyl 3-amino-5-bromoisonicotinate.
Chemical Reactivity and Applications in Medicinal Chemistry
The utility of Ethyl 3-amino-5-bromoisonicotinate stems from its three distinct functional groups, which can be selectively modified to build molecular complexity. It is a privileged scaffold in drug discovery programs[9].
Core Reactivity Profile
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The Amino Group (-NH₂): As a nucleophile, it readily undergoes acylation, alkylation, sulfonylation, and reductive amination. This site is often used to introduce side chains that can interact with biological targets or modulate the compound's physicochemical properties.
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The Bromo Group (-Br): Positioned on an electron-deficient pyridine ring, this bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C (e.g., Suzuki, Stille), C-N (e.g., Buchwald-Hartwig), and C-O bonds, providing a powerful tool for molecular diversification[8][9].
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The Ethyl Ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.
Role as a Synthetic Intermediate
This compound is rarely the final active molecule but rather a key intermediate. Its derivatives are widely explored for various therapeutic applications:
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Oncology: The 3-aminopyridine scaffold is a core component of many kinase inhibitors, which are crucial in cancer therapy for blocking aberrant cell signaling pathways[6][9].
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Neurological Disorders: Derivatives have been investigated for treating various central nervous system conditions[3].
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Agrochemicals: The scaffold is used to develop novel and effective herbicides, fungicides, and insecticides by creating derivatives that target specific biological pathways in pests and weeds[3][8].
Key Derivatization Reactions
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- 4. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
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